molecular formula C20H19FN2O3S2 B2431755 N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 941885-14-9

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2431755
CAS No.: 941885-14-9
M. Wt: 418.5
InChI Key: STLGRAIDULAFFV-UHFFFAOYSA-N
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Description

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a fluorobenzyl group, and a methoxyphenoxyacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with a thiol or thioether precursor.

    Attachment of the Methoxyphenoxyacetamide Moiety: This step involves the reaction of the thiazole derivative with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorobenzyl group may play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(((4-chlorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
  • N-(4-(((4-bromobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
  • N-(4-(((4-methylbenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-25-17-4-2-3-5-18(17)26-10-19(24)23-20-22-16(13-28-20)12-27-11-14-6-8-15(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGRAIDULAFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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